molecular formula C10H12BrNO B12542688 1-(6-Bromopyridin-3-yl)cyclopentan-1-ol CAS No. 865204-02-0

1-(6-Bromopyridin-3-yl)cyclopentan-1-ol

Cat. No.: B12542688
CAS No.: 865204-02-0
M. Wt: 242.11 g/mol
InChI Key: RKOZOMDTRVMVQZ-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-yl)cyclopentan-1-ol is a brominated heterocyclic compound featuring a cyclopentanol core fused to a pyridine ring substituted with a bromine atom at the 6-position. This structure combines the rigidity of the pyridine ring with the conformational flexibility of the cyclopentanol moiety, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its physicochemical properties, such as solubility and reactivity, are influenced by the electron-withdrawing bromine atom and the hydroxyl group, which also facilitates hydrogen bonding .

Properties

CAS No.

865204-02-0

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-(6-bromopyridin-3-yl)cyclopentan-1-ol

InChI

InChI=1S/C10H12BrNO/c11-9-4-3-8(7-12-9)10(13)5-1-2-6-10/h3-4,7,13H,1-2,5-6H2

InChI Key

RKOZOMDTRVMVQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CN=C(C=C2)Br)O

Origin of Product

United States

Chemical Reactions Analysis

1-(6-Bromopyridin-3-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with lithium aluminum hydride may produce a pyrrolidine derivative .

Comparison with Similar Compounds

1-(6-Bromopyridin-3-yl)ethan-1-ol (C₇H₈BrNO)

  • Structure: Substitutes the cyclopentanol group with ethanol, retaining the 6-bromopyridine moiety.
  • However, the smaller alcohol group may limit hydrogen-bonding interactions critical for biological activity .
  • Hazard Profile : Exhibits warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335), similar to brominated aromatics .

1-(3-Bromophenyl)cyclopentan-1-ol (C₁₁H₁₃BrO)

  • Structure : Replaces the pyridine ring with a benzene ring, shifting the bromine to the 3-position.
  • Key Differences: The absence of pyridine’s nitrogen atom reduces polarity and basicity. The bromine’s position (3 vs.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituents Hazard Statements
1-(6-Bromopyridin-3-yl)cyclopentan-1-ol C₁₀H₁₂BrNO 242.12 g/mol 6-Bromo-pyridine, cyclopentanol Not explicitly reported
1-(6-Bromopyridin-3-yl)ethan-1-ol C₇H₈BrNO 210.05 g/mol 6-Bromo-pyridine, ethanol H315, H319, H335
1-(3-Bromophenyl)cyclopentan-1-ol C₁₁H₁₃BrO 241.12 g/mol 3-Bromo-benzene, cyclopentanol Not explicitly reported

Functional Group Variations: Amino and Fluorinated Derivatives

3-Amino-1-(trifluoromethyl)cyclopentan-1-ol HCl (C₆H₁₁F₃NO·HCl)

  • Structure: Features a trifluoromethyl group and an amino group on the cyclopentanol ring.
  • Key Differences: The amino group introduces basicity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it advantageous in drug design .

cis-1-(Boc-amino)-3-fluorocyclopentane (C₁₀H₁₇FNO₂)

  • Structure: Incorporates a fluorine atom and a Boc-protected amino group.
  • Key Differences : Fluorine’s electronegativity and Boc protection modulate reactivity and solubility, often used to fine-tune pharmacokinetic properties .

Biological Activity

1-(6-Bromopyridin-3-yl)cyclopentan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features, which include a brominated pyridine ring and a cyclopentanol moiety. This combination is thought to confer specific biological activities, making it a candidate for further research in various therapeutic areas.

Chemical Structure and Properties

The chemical formula for 1-(6-Bromopyridin-3-yl)cyclopentan-1-ol is C11H12BrNC_{11}H_{12}BrN. The presence of the bromine atom and hydroxyl group significantly influences its reactivity and potential interactions with biological targets.

The biological activity of 1-(6-Bromopyridin-3-yl)cyclopentan-1-ol likely involves its interaction with specific enzymes or receptors. The bromine atom may enhance binding affinity through halogen bonding, while the hydroxyl group can participate in hydrogen bonding, facilitating the compound's interaction with biomolecules.

Biological Activity Overview

Research has indicated that compounds similar to 1-(6-Bromopyridin-3-yl)cyclopentan-1-ol exhibit various biological activities, including:

  • Anticancer Activity : Compounds with similar structures have shown promise as inhibitors of key cancer-related pathways, such as GSK-3β and ROCK-1.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to suppress pro-inflammatory cytokines and nitric oxide production in cellular models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of GSK-3β (IC₅₀ = 8 nM)
Inhibition of ROCK-1 (IC₅₀ = 2.3 µM)
Anti-inflammatoryReduction of IL-6 and NO levels in BV-2 cells
NeuroprotectionProtective effects against tau hyperphosphorylation

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of 1-(6-Bromopyridin-3-yl)cyclopentan-1-ol:

  • GSK-3β Inhibition : A study showed that compounds structurally related to 1-(6-Bromopyridin-3-yl)cyclopentan-1-ol effectively inhibit GSK-3β, a target implicated in various diseases, including cancer and Alzheimer's disease. The most potent inhibitors exhibited IC₅₀ values in the low nanomolar range .
  • Neuroprotective Studies : In vitro studies on neuronal cell lines demonstrated that certain derivatives could protect against neurodegenerative processes by modulating kinase activity and reducing oxidative stress markers .
  • Inflammatory Response Modulation : Research involving microglial cells indicated that these compounds could significantly reduce inflammatory markers, suggesting their potential utility in treating neuroinflammation .

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